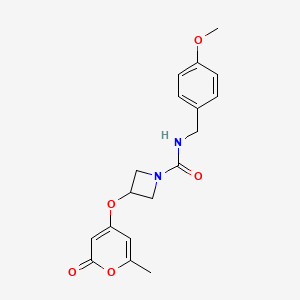
1-(4-(4-Metoxipiperidin-1-il)fenil)-3-propilurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-propylurea is a synthetic organic compound that features a piperidine ring substituted with a methoxy group and a phenyl ring
Aplicaciones Científicas De Investigación
Bloqueo del Canal de Calcio
SKF-96365 actúa como un potente bloqueador de los canales de calcio. Inhibe la entrada de calcio a través de los canales de calcio dependientes de voltaje, lo que lo hace valioso para estudiar los procesos celulares que dependen de la señalización de calcio. Los investigadores han explorado sus efectos sobre la excitabilidad neuronal, la contracción muscular y la liberación de neurotransmisores .
Investigación de Canales Iónicos
Debido a su capacidad para modular los canales iónicos, SKF-96365 se ha utilizado en estudios electrofisiológicos. Afecta los canales de potencial receptor transitorio (TRP), que desempeñan funciones cruciales en la percepción sensorial, el dolor y la homeostasis celular. Los investigadores investigan su impacto en los canales TRP para comprender su función y regulación .
Análisis Farmacológico
Los investigadores farmacéuticos han evaluado SKF-96365 para el posible desarrollo de fármacos. Su estructura única y sus propiedades de bloqueo de los canales de calcio lo convierten en un candidato atractivo para diseñar nuevos agentes terapéuticos. Al analizar sus derivados, los científicos pretenden descubrir compuestos con mayor eficacia y menos efectos secundarios .
Imágenes de Calcio Intracelular
SKF-96365 se utiliza ampliamente en experimentos de imágenes de calcio intracelular. Al cargar las células con colorantes sensibles al calcio, los investigadores pueden monitorizar los cambios en los niveles de calcio citosólico. Esta técnica ayuda a dilucidar los procesos dependientes del calcio, como la señalización celular, la apoptosis y la contracción muscular .
Neuroprotección y Enfermedades Neurodegenerativas
Los estudios han explorado los efectos neuroprotectores de SKF-96365. Puede mitigar el daño neuronal causado por la entrada excesiva de calcio durante la isquemia, la lesión cerebral traumática o las afecciones neurodegenerativas. Los investigadores investigan su potencial como agente terapéutico para la enfermedad de Alzheimer, la enfermedad de Parkinson y el accidente cerebrovascular .
Investigación Cardiovascular
Dado su impacto en los canales de calcio, SKF-96365 tiene implicaciones para la salud cardiovascular. Afecta la contractilidad cardíaca, el tono vascular y la regulación de la presión arterial. Los investigadores estudian su papel en las arritmias, la hipertensión y la insuficiencia cardíaca, con el objetivo de descubrir nuevas estrategias terapéuticas .
En resumen, las diversas aplicaciones de SKF-96365 abarcan la modulación de los canales de calcio, la investigación de canales iónicos, el descubrimiento de fármacos, la neuroprotección y las investigaciones cardiovasculares. Sus propiedades multifacéticas siguen inspirando la exploración científica en todas las disciplinas . ¡Si desea más detalles o aplicaciones adicionales, no dude en preguntar!
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, are known to interact with their targets in a way that leads to a variety of biological activities .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Compounds with similar structures, such as indole derivatives, have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-propylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Substitution with Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions.
Coupling with Phenyl Ring: The phenyl ring is attached through coupling reactions such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling of aryl halides with boronic acids.
Formation of Urea Linkage: The final step involves the reaction of the substituted piperidine with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic
Propiedades
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-10-17-16(20)18-13-4-6-14(7-5-13)19-11-8-15(21-2)9-12-19/h4-7,15H,3,8-12H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHQKSVXXYKTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)
![1-[(2,5-dimethylphenyl)methyl]-N-ethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide](/img/structure/B2493768.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2493771.png)

![1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B2493773.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2493777.png)
![N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2493778.png)
![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL](/img/structure/B2493781.png)



